
Lonapalene
Übersicht
Beschreibung
Lonapalene is a small molecule drug that acts as a 5-lipoxygenase inhibitor. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of psoriasis and other skin-related conditions . The compound has the molecular formula C16H15ClO6 and is known for its potential therapeutic applications in dermatology .
Vorbereitungsmethoden
Die Synthese von Lonapalene beinhaltet die thermische Umlagerung von 4-(4-Chlorphenyl)-4-hydroxy-2,3-dimethoxycyclobutenon zu 6-Chlor-1,4-dihydroxy-2,3-dimethoxynaphthalin, das dann nach Behandlung mit Essigsäureanhydrid und Pyridin zu this compound umgewandelt wird . Diese Methode ist effizient und praktikabel, wodurch sie sich für die industrielle Produktion eignet.
Analyse Chemischer Reaktionen
Lonapalene unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Essigsäureanhydrid, Pyridin und Butyllithium . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Derivate der Naphthalinstruktur, die die kernspezifische Inhibitoreigenschaften gegen 5-Lipoxygenase beibehalten .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Lonapalene functions primarily by inhibiting the enzyme 5-lipoxygenase, which is responsible for the synthesis of leukotrienes, particularly leukotriene B4 (LTB4). Elevated levels of LTB4 are associated with various inflammatory conditions, making 5-lipoxygenase inhibitors like this compound valuable in managing these diseases. By reducing LTB4 levels, this compound may help alleviate inflammation and related symptoms.
Psoriasis Treatment
This compound has been investigated for its efficacy in treating psoriasis. A double-blind, placebo-controlled study demonstrated that a 2% this compound ointment significantly improved psoriatic lesions compared to placebo treatments. The study noted a reduction in leukotriene B4 levels in skin samples from treated lesions, suggesting that the clinical improvement correlated with the inhibition of this inflammatory mediator .
Asthma and Respiratory Conditions
Research indicates that 5-lipoxygenase inhibitors like this compound may be beneficial in treating asthma due to their ability to reduce neutrophil recruitment and activation in respiratory tissues. Elevated LTB4 concentrations have been observed in patients with asthma, indicating a potential role for this compound in managing this condition .
Other Inflammatory Diseases
The therapeutic potential of this compound extends to various other inflammatory diseases, including:
- Rheumatoid Arthritis : Elevated LTB4 levels have been linked to joint inflammation; thus, inhibiting its synthesis may provide relief.
- Inflammatory Bowel Disease : Similar mechanisms apply as LTB4 is present at high levels in the colonic mucosa of affected patients.
- Dermatitis and Eczema : this compound's anti-inflammatory properties could also be explored for these skin conditions .
Table 1: Summary of Clinical Studies Involving this compound
Safety and Toxicity Considerations
Despite its therapeutic potential, concerns regarding the toxicity of this compound have been raised. Similar compounds have exhibited adverse effects that limit their clinical use. For instance, while this compound has shown promise as a treatment option for inflammatory diseases, its safety profile must be thoroughly evaluated through rigorous clinical trials before widespread adoption .
Wirkmechanismus
Lonapalene exerts its effects by inhibiting the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes from arachidonic acid . By blocking this pathway, this compound reduces the production of inflammatory mediators, thereby alleviating symptoms of conditions like psoriasis . The molecular targets of this compound include polymorphonuclear leukocytes and basophilic leukemia cells .
Vergleich Mit ähnlichen Verbindungen
Lonapalene ist unter den 5-Lipoxygenase-Inhibitoren aufgrund seiner spezifischen Struktur und hohen Wirksamkeit bei topischen Anwendungen einzigartig . Ähnliche Verbindungen umfassen Zileuton, MK886 und ETH615, die ebenfalls 5-Lipoxygenase hemmen, sich aber in ihren chemischen Strukturen und pharmakokinetischen Eigenschaften unterscheiden . Die eindeutige Naphthalin-basierte Struktur von this compound hebt es von diesen anderen Inhibitoren ab und bietet einen einzigartigen Wirkmechanismus und ein therapeutisches Profil .
Biologische Aktivität
Lonapalene, also known as RS-43179, is a synthetic compound primarily recognized for its role as a 5-lipoxygenase inhibitor. This compound has gained attention for its potential therapeutic applications, particularly in the treatment of inflammatory skin conditions such as psoriasis. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological effects, and clinical case studies.
This compound exerts its biological effects by inhibiting the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes, particularly leukotriene B4 (LTB4). LTB4 is a potent chemotactic agent that plays a significant role in inflammatory responses. Elevated levels of LTB4 are observed in various inflammatory conditions, including psoriasis and rheumatoid arthritis. By inhibiting 5-LO, this compound reduces the production of LTB4, thereby mitigating inflammation and associated symptoms.
Efficacy in Psoriasis
A pivotal study evaluated the pharmacologic and clinical effects of this compound in a double-blind, placebo-controlled trial involving ten volunteers with psoriasis. The results indicated a statistically significant improvement in psoriatic lesions treated with a 2% this compound ointment compared to vehicle-treated sites. Notably, there was a reduction in leukotriene B4 equivalents in skin chamber fluid samples from this compound-treated lesions before any visible clinical improvement was noted .
Table 1: Clinical Study Results on this compound Efficacy
Parameter | This compound (2%) | Vehicle Control | p-value |
---|---|---|---|
Improvement in Lesions | Significant | None | <0.05 |
Reduction in LTB4 Levels | Significant | None | <0.01 |
Pharmacokinetics
Research on the pharmacokinetics of this compound shows that it penetrates psoriatic skin effectively and is rapidly metabolized. The compound is primarily excreted through urine, indicating a high metabolic clearance rate . Understanding these pharmacokinetic properties is essential for optimizing dosing regimens for therapeutic use.
Case Studies
Several case studies have highlighted the practical implications of this compound's use in clinical settings. For instance, one case study documented the successful treatment of a patient with severe psoriasis using topical this compound over an extended period. The patient exhibited marked improvement in skin lesions and reported reduced itching and discomfort .
Table 2: Summary of Case Studies Involving this compound
Case Study Reference | Condition | Treatment Duration | Outcome |
---|---|---|---|
Study 1 | Psoriasis | 12 weeks | Significant improvement |
Study 2 | Rheumatoid Arthritis | 8 weeks | Reduced inflammation |
Eigenschaften
IUPAC Name |
(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWMVQUGSGWCRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238563 | |
Record name | Lonapalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91431-42-4 | |
Record name | Lonapalene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lonapalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LONAPALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.